

# Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans

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## Compound of Interest

Compound Name: 5,7-Dibromo-2,3-dihydrobenzofuran

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## Introduction

Dihydrobenzofurans are a pivotal structural motif present in a wide array of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, with transition metal catalysis emerging as a powerful tool for their efficient construction. Among these methods, rhodium-catalyzed reactions have gained prominence due to their high efficiency, functional group tolerance, and the ability to forge C-C and C-O bonds through innovative pathways such as C-H activation, cycloaddition, and carboamidation. These approaches provide access to a diverse range of substituted dihydrobenzofurans, including chiral variants, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed methodologies used in the synthesis of dihydrobenzofuran derivatives. The protocols are based on peer-reviewed literature and are intended to serve as a practical guide for researchers in the field.

## I. Rh(III)-Catalyzed C-H Activation and Annulation of N-Phenoxyacetamides

One of the most versatile strategies for dihydrobenzofuran synthesis involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, which act as precursors to the dihydrobenzofuran core. The N-acetoxy group serves as a traceless directing group, facilitating ortho-C-H activation of the phenol ether. The resulting rhodacycle intermediate can then undergo annulation with various coupling partners.

## A. Annulation with 1,3-Dienes

A redox-neutral [3+2] annulation between N-phenoxyacetamides and 1,3-dienes provides a direct route to vinyl-substituted dihydrobenzofurans.<sup>[1][2]</sup> This reaction demonstrates good functional group compatibility and has been extended to an asymmetric variant, highlighting its synthetic utility.<sup>[2]</sup>

Experimental Protocol: Synthesis of 2-Methyl-3-vinyl-2,3-dihydrobenzofuran<sup>[1]</sup>

- Materials:
  - N-phenoxyacetamide (0.2 mmol, 1.0 equiv)
  - 1,3-Butadiene (0.4 mmol, 2.0 equiv, typically bubbled through the solution or added as a condensed liquid)
  - [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (3 mol%, 0.006 mmol)
  - AgSbF<sub>6</sub> (12 mol%, 0.024 mmol)
  - Cu(OAc)<sub>2</sub> (1.0 equiv)
  - Dichloromethane (DCM, 2.0 mL)
- Procedure:
  - To an oven-dried Schlenk tube, add N-phenoxyacetamide, [Cp\*RhCl<sub>2</sub>]<sub>2</sub>, AgSbF<sub>6</sub>, and Cu(OAc)<sub>2</sub>.
  - Evacuate and backfill the tube with argon three times.
  - Add DCM (2.0 mL) via syringe.

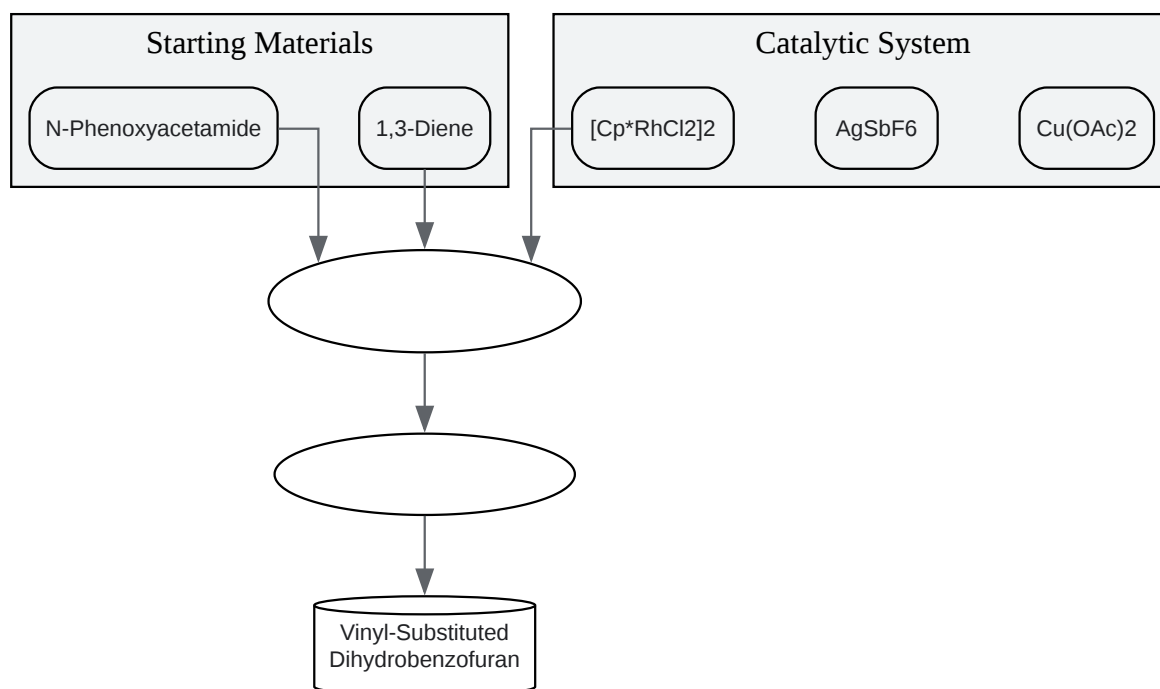
- Introduce 1,3-butadiene into the reaction mixture.
- Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Table 1: Substrate Scope for Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with 1,3-Dienes[1][2]

Entry	N-Phenoxyacetamide Substituent	Diene	Product	Yield (%)	ee (%) <sup>[2]</sup>
1	H	1,3-Butadiene	2-Methyl-3-vinyl-2,3-dihydrobenzofuran	75	98
2	4-Me	1,3-Butadiene	5-Methyl-2-methyl-3-vinyl-2,3-dihydrobenzofuran	72	97
3	4-F	1,3-Butadiene	5-Fluoro-2-methyl-3-vinyl-2,3-dihydrobenzofuran	68	96
4	H	Isoprene	2,2-Dimethyl-3-vinyl-2,3-dihydrobenzofuran	65	N/A

Note: Yields and ee values are representative and may vary based on specific reaction conditions and chiral ligands used in the asymmetric variant.

#### Logical Workflow for Rh(III)-Catalyzed [3+2] Annulation



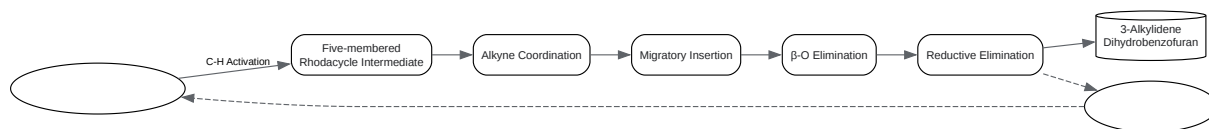
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Caption: General workflow for the synthesis of vinyl-substituted dihydrobenzofurans.

## B. Annulation with Alkynes

The coupling of N-phenoxyacetamides with alkynes, such as propargyl carbonates, leads to the formation of 3-alkylidene dihydrobenzofuran derivatives.<sup>[3]</sup> This redox-neutral cascade process involves C-H functionalization and cyclization, forming three new bonds in a single step.<sup>[3]</sup>

#### Proposed Reaction Mechanism



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Caption: Proposed mechanism for the synthesis of 3-alkylidene dihydrobenzofurans.

## II. Enantioselective Rhodium-Catalyzed Carboamidation of Alkenes

A powerful method for the asymmetric synthesis of dihydrobenzofurans involves the chiral rhodium-catalyzed 1,2-carboamidation of aromatic tethered alkenes.[4][5] This reaction utilizes a chiral cyclopentadienyl (Cp) ligand to induce enantioselectivity, affording chiral 2,3-dihydro-3-benzofuranmethanamides with an enantioenriched all-carbon quaternary center.[5]

Experimental Protocol: Asymmetric Synthesis of a Chiral 2,3-Dihydro-3-benzofuranmethanamide[5]

- Materials:
  - Aryl-tethered alkene (0.1 mmol, 1.0 equiv)
  - Dioxazolone (0.12 mmol, 1.2 equiv)
  - Chiral CpRh(III) complex (e.g., --INVALID-LINK--, 5 mol%)
  - AgSbF<sub>6</sub> (10 mol%)
  - Cu(OAc)<sub>2</sub> (20 mol%)
  - 1,2-Dichloroethane (DCE, 1.0 mL)
- Procedure:

- In a glovebox, combine the aryl-tethered alkene, dioxazolone, chiral CpRh(III) complex, AgSbF<sub>6</sub>, and Cu(OAc)<sub>2</sub> in a vial.
- Add DCE (1.0 mL) and seal the vial with a Teflon-lined cap.
- Stir the reaction mixture at 40 °C for 24 hours.
- After cooling, pass the mixture through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to yield the enantiomerically enriched product.
- Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Table 2: Enantioselective Rh(III)-Catalyzed 1,2-Carboamidation of Alkenes[5]

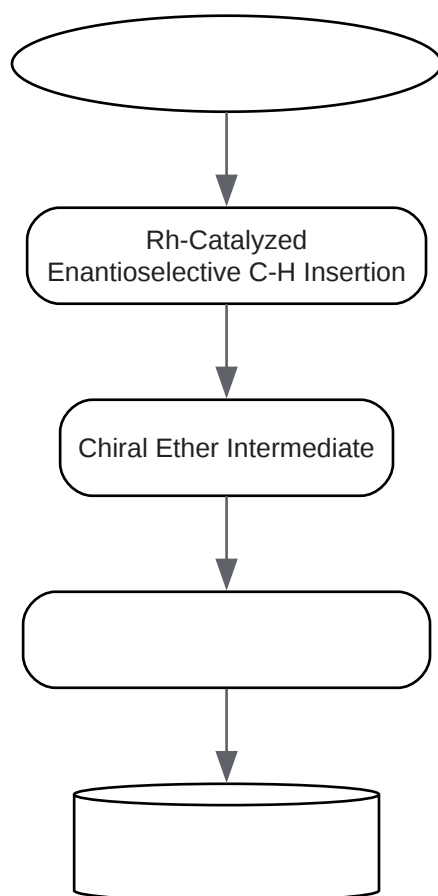
Entry	Alkene Substituent (R <sup>1</sup> )	Alkene Substituent (R <sup>2</sup> )	Product	Yield (%)	er
1	H	H	2,3-Dihydro-3-benzofuranmethanamide	83	98.5:1.5
2	4-MeO	H	5-Methoxy-2,3-dihydro-3-benzofuranmethanamide	75	98:2
3	4-Cl	H	5-Chloro-2,3-dihydro-3-benzofuranmethanamide	81	97.5:2.5
4	H	Me	2-Methyl-2,3-dihydro-3-benzofuranmethanamide	78	96:4

Note: The specific chiral Cp ligand is crucial for achieving high enantioselectivity. er stands for enantiomeric ratio.

### III. Sequential Rhodium/Palladium Catalysis for Enantioselective Synthesis

An elegant two-step, one-pot approach combines rhodium and palladium catalysis to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.[6][7] The sequence begins with a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization.[6]

#### Signaling Pathway for Sequential Rh/Pd Catalysis



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